2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine

Catalog No.
S13564458
CAS No.
M.F
C7H8ClN3O2
M. Wt
201.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine

Product Name

2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine

IUPAC Name

2-chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

InChI

InChI=1S/C7H8ClN3O2/c8-7-10-1-5(9)6(11-7)13-4-2-12-3-4/h1,4H,2-3,9H2

InChI Key

LYBGKIRHEIWWFV-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=NC(=NC=C2N)Cl

2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and an oxetane ring at the 4-position. Its molecular formula is C8_8H8_8ClN3_3O, and it has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity profiles .

, including:

  • Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, leading to the formation of various substituted pyrimidines.
  • Oxidation and Reduction: The oxetane ring can be subjected to oxidation or reduction, which may result in ring-opening reactions or the formation of new functional groups.
  • Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Hiyama reactions, often facilitated by palladium catalysts .

Common Reagents and Conditions

  • Nucleophilic Substitution: Typically involves potassium carbonate in dimethylformamide (DMF).
  • Cross-Coupling Reactions: Utilizes palladium catalysts along with boron reagents or organosilanes .

The synthesis of 2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine typically involves a two-step process:

  • Formation of the Pyrimidine Core: This is achieved by reacting 2-chloropyrimidine with oxetane-3-ol under basic conditions.
  • Nucleophilic Substitution: The oxetane group is introduced at the 4-position through nucleophilic substitution, often using a base like potassium carbonate in DMF to facilitate the reaction .

Industrial Production

While large-scale synthesis methods are not extensively documented, it is likely that industrial approaches would optimize the aforementioned reaction conditions for yield and purity. Continuous flow techniques may also be employed for efficiency .

2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds, particularly those targeting inflammatory pathways or cancer cells.
  • Organic Synthesis: Its ability to undergo diverse chemical transformations makes it a valuable building block in organic synthesis for creating complex molecules .

Several compounds share structural similarities with 2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Activities
4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amineChlorine at 4-position; oxetane at 6-positionAnti-inflammatory properties
2-Chloro-4-methoxypyrimidin-5-amineMethoxy group instead of oxetanePotential anticancer activity
2-Chloro-3-(oxetan-3-yloxy)pyridineChlorine at 3-position; oxetane at 3-positionAntimicrobial activity

Uniqueness

What sets 2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine apart is its specific substitution pattern on the pyrimidine ring combined with the oxetane moiety. This unique combination may enhance its reactivity compared to other similar compounds, potentially leading to novel interactions and applications in drug development .

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

201.0305042 g/mol

Monoisotopic Mass

201.0305042 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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